N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.
Attachment of the Cyanomethyl Group: The cyanomethyl group is attached through a nucleophilic substitution reaction using a cyanomethyl halide.
Final Coupling: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(cyanomethyl)-2-[(4-chlorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(cyanomethyl)-2-[(4-bromophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
N-(cyanomethyl)-2-[(4-methylphenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-2-8-20(9-7-18)16(21)14-11-19-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,11H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNMPCVFUYHUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CN=C(S1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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